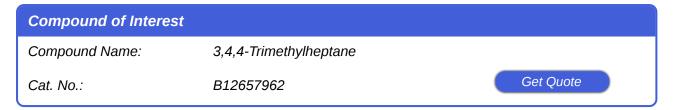


A Technical Guide to the Thermodynamic Properties of 3,4,4-trimethylheptane

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known thermodynamic properties of the branched-chain alkane, **3,4,4-trimethylheptane**. It includes critically evaluated data, descriptions of experimental and computational methodologies for property determination, and visualizations of key relationships and workflows.

Compound Identification

3,4,4-trimethylheptane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As an isomer of decane, its molecular structure influences its physical and thermodynamic behavior.

Identifier	Value	Reference
Chemical Formula	C10H22	[1][2]
Molecular Weight	142.28 g/mol	[1][3]
CAS Registry Number	20278-88-0	[1][2]
IUPAC Standard InChIKey	BLNBSBLKPFFJKQ- UHFFFAOYSA-N	[1][2]

Thermodynamic Data



The following tables summarize key thermodynamic data for **3,4,4-trimethylheptane**. The data primarily pertains to the substance in its ideal gas state at standard temperature and pressure (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy and Entropy Data

Property	Value	Units	State	Reference
Standard Enthalpy of Formation (ΔfH°)	-257.1	kJ/mol	Gas (at 298 K)	[4]
Heat of Evaporation (ΔvapH)	46.7	kJ/mol	Liquid (at 298 K)	[4]

| Standard Entropy (S°) | 501.8 | J/(K·mol) | Gas (at 298 K) |[4] |

Table 2: Heat Capacity and Physical Properties

Property	Value	Units	State/Conditio n	Reference
Heat Capacity (Cp)	234.2	J/(K·mol)	Gas (at 298 K)	[4]
Boiling Point	434	K	At 1 atm	[4]

| Boiling Point | 164 | °C (437.15 K) | Not specified |[5] |

Note: Critically evaluated data across a wide range of temperatures for properties such as density, enthalpy, entropy, and thermal conductivity for both gas and liquid phases are available through the NIST/TRC Web Thermo Tables, a subscription-based service.[6]

Experimental and Computational Protocols







Detailed, step-by-step experimental protocols for **3,4,4-trimethylheptane** are not available in the public domain. However, the properties of alkanes are typically determined using a combination of well-established experimental techniques and computational methods.

Experimental Methodologies:

- Calorimetry: This is the primary method for measuring energy changes.
 - Combustion Calorimetry: Used to determine the enthalpy of formation (ΔfH°). The
 compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released
 is precisely measured. This, combined with the known enthalpies of formation for CO₂ and
 H₂O, allows for the calculation of the compound's enthalpy of formation.
 - Low-Temperature Calorimetry: Measures heat capacity (Cp) and entropy (S°) by quantifying the heat required to raise the temperature of a sample by a specific amount, often starting from near absolute zero.
 - Vapor-Flow Calorimetry: Can be used to measure the heat capacity of gases and vapors.
- Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH) can be determined by measuring a compound's vapor pressure at different temperatures. The data is then analyzed using the Clausius-Clapeyron equation, where the slope of a ln(P) vs. 1/T plot is proportional to the enthalpy of vaporization.[7]
- Correlation-Gas Chromatography: This is a comparative technique used to determine vaporization enthalpies. The retention time of the target compound is compared against standards (like n-alkanes) for which the vaporization enthalpies are already known with high accuracy.[7]

Computational Methodologies:

• Group Additivity Methods: Techniques like the Benson Group Additivity Method are used to estimate thermodynamic properties.[8][9] This method assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent functional groups. It is a powerful predictive tool when experimental data is unavailable.

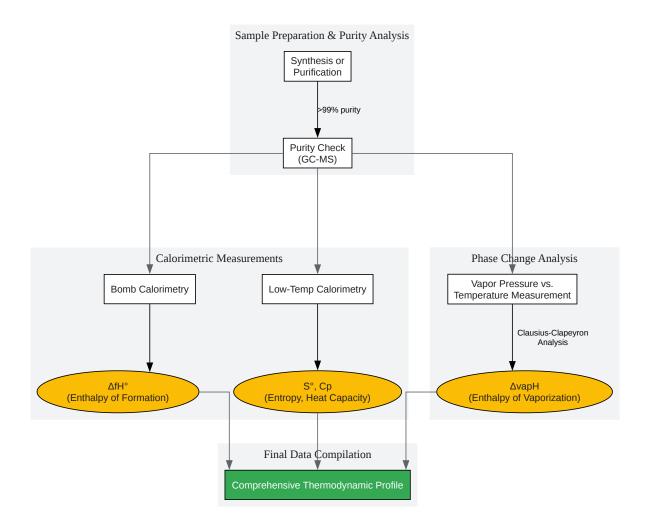


• Statistical Mechanics: For smaller molecules, statistical mechanical calculations based on molecular structure and vibrational frequencies can be used to compute thermodynamic functions with high precision.[9][10]

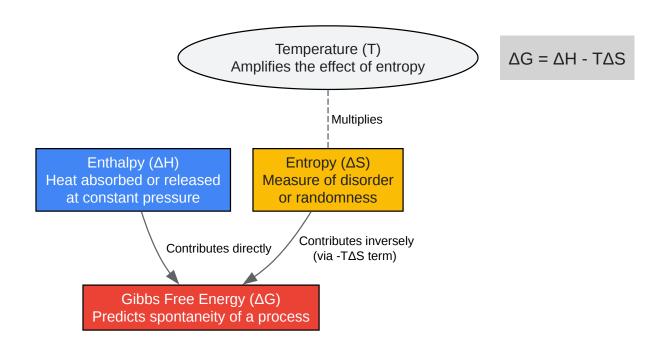
Logical and Experimental Workflows

As a simple, non-polar hydrocarbon, **3,4,4-trimethylheptane** is not known to be involved in biological signaling pathways. The following diagrams illustrate the generalized experimental workflow for thermodynamic characterization and the fundamental logical relationship between core thermodynamic properties.









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References

- 1. Heptane, 3,4,4-trimethyl- [webbook.nist.gov]
- 2. Heptane, 3,4,4-trimethyl- [webbook.nist.gov]
- 3. (3R)-3,4,4-trimethylheptane | C10H22 | CID 58186563 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,4-trimethylheptane [stenutz.eu]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. umsl.edu [umsl.edu]
- 8. srd.nist.gov [srd.nist.gov]
- 9. srd.nist.gov [srd.nist.gov]



- 10. pubs.aip.org [pubs.aip.org]
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